molecular formula C22H22BrN3OS B3955755 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide

5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B3955755
M. Wt: 456.4 g/mol
InChI Key: YBNHBTSFSOZBOR-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a diethylamino group, and a naphthalene ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Carbamothioylation: The carbamothioyl group is introduced by reacting the brominated naphthalene with a suitable thiourea derivative under controlled conditions.

    Coupling Reaction: The final step involves coupling the intermediate with 4-(diethylamino)phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the diethylamino group and the naphthalene ring enhances its ability to interact with hydrophobic and aromatic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-{[4-(dimethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide
  • 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methoxybenzamide

Uniqueness

Compared to similar compounds, 5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide exhibits unique properties due to the presence of the diethylamino group, which enhances its solubility and reactivity. Additionally, the naphthalene ring provides a rigid and planar structure, contributing to its stability and interaction with target molecules.

Properties

IUPAC Name

5-bromo-N-[[4-(diethylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c1-3-26(4-2)16-13-11-15(12-14-16)24-22(28)25-21(27)19-9-5-8-18-17(19)7-6-10-20(18)23/h5-14H,3-4H2,1-2H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNHBTSFSOZBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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